molecular formula C22H29NO2 B13047968 3-(2-((Cyclopentylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol

3-(2-((Cyclopentylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol

Cat. No.: B13047968
M. Wt: 339.5 g/mol
InChI Key: IAGOUDHMFXRBNZ-UHFFFAOYSA-N
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Description

3-(2-((Cyclopentylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol is a complex organic compound with the molecular formula C22H29NO2 and a molecular weight of 339.5 g/mol . This compound features a phenol group, a cyclopentylmethyl group, and a hydroxyphenethyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((Cyclopentylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol typically involves multi-step organic reactions. One common method includes the reaction of cyclopentylmethylamine with 4-hydroxyphenethyl bromide under basic conditions to form an intermediate. This intermediate is then reacted with 3-bromophenol in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-((Cyclopentylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related compounds.

    Substitution: Halogenated phenols and related derivatives.

Scientific Research Applications

3-(2-((Cyclopentylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-((Cyclopentylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the amine group can interact with various receptors and enzymes. These interactions can modulate biological processes and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenethylamine: Shares the hydroxyphenethyl group but lacks the cyclopentylmethyl group.

    Cyclopentylmethylamine: Shares the cyclopentylmethyl group but lacks the hydroxyphenethyl group.

    Phenol: Shares the phenol group but lacks the hydroxyphenethyl and cyclopentylmethyl groups.

Uniqueness

3-(2-((Cyclopentylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C22H29NO2

Molecular Weight

339.5 g/mol

IUPAC Name

3-[2-[cyclopentylmethyl-[2-(4-hydroxyphenyl)ethyl]amino]ethyl]phenol

InChI

InChI=1S/C22H29NO2/c24-21-10-8-18(9-11-21)12-14-23(17-20-4-1-2-5-20)15-13-19-6-3-7-22(25)16-19/h3,6-11,16,20,24-25H,1-2,4-5,12-15,17H2

InChI Key

IAGOUDHMFXRBNZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CN(CCC2=CC=C(C=C2)O)CCC3=CC(=CC=C3)O

Origin of Product

United States

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